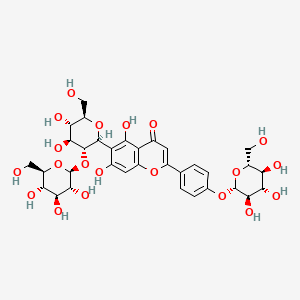
Isosaponarin 2''-O-glucoside (Isovitexin-2''-4'-di-O-beta-D-glucoside)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isosaponarin 2’‘-O-glucoside (Isovitexin-2’‘-4’-di-O-beta-D-glucoside) is a natural flavonoid glycoside. It is known for its presence in various plants and has been studied for its potential biological activities. The compound has a molecular formula of C33H40O20 and a molecular weight of 756.66 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Isosaponarin 2’'-O-glucoside can be synthesized through chemical reactions involving the glycosylation of isovitexin. The process typically involves the use of glycosyl donors and catalysts under controlled conditions to attach glucose molecules to the isovitexin structure .
Industrial Production Methods
Industrial production of Isosaponarin 2’'-O-glucoside often involves extraction from natural sources, such as plants belonging to the Caryophyllaceae family. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions
Isosaponarin 2’'-O-glucoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at specific positions on the flavonoid structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts for glycosylation reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include various glycosylated derivatives, oxidized forms, and reduced forms of Isosaponarin 2’'-O-glucoside .
Wissenschaftliche Forschungsanwendungen
Isosaponarin 2’'-O-glucoside has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of flavonoid glycosides.
Biology: The compound is studied for its potential antioxidant and anti-inflammatory properties.
Industry: It is used in the development of natural product-based pharmaceuticals and cosmetics.
Wirkmechanismus
The mechanism of action of Isosaponarin 2’'-O-glucoside involves its interaction with molecular targets such as the TGF-β type II receptor and prolyl 4-hydroxylase proteins. These interactions lead to the upregulation of collagen synthesis and other biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isovitexin: A flavonoid glycoside similar to Isosaponarin 2’'-O-glucoside but with fewer glucose molecules attached.
Meloside A: Another glycosylated flavonoid with antioxidant properties.
Uniqueness
Isosaponarin 2’'-O-glucoside is unique due to its specific glycosylation pattern, which contributes to its distinct biological activities and potential therapeutic applications .
Eigenschaften
Molekularformel |
C33H40O20 |
|---|---|
Molekulargewicht |
756.7 g/mol |
IUPAC-Name |
6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |
InChI |
InChI=1S/C33H40O20/c34-7-16-23(41)27(45)31(53-33-29(47)26(44)22(40)18(9-36)52-33)30(50-16)20-13(38)6-15-19(24(20)42)12(37)5-14(49-15)10-1-3-11(4-2-10)48-32-28(46)25(43)21(39)17(8-35)51-32/h1-6,16-18,21-23,25-36,38-47H,7-9H2/t16-,17-,18-,21-,22-,23-,25+,26+,27+,28-,29-,30+,31-,32-,33+/m1/s1 |
InChI-Schlüssel |
ZMKFRCAKYUJGFQ-QPCXLFDESA-N |
Isomerische SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetyl chloride, 2,2'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B13420180.png)
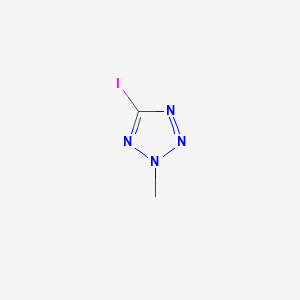
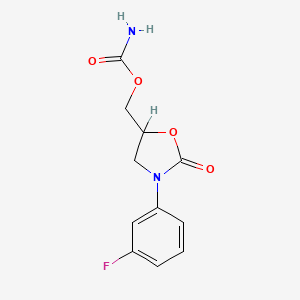
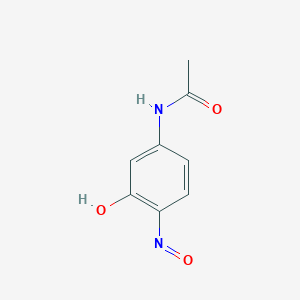
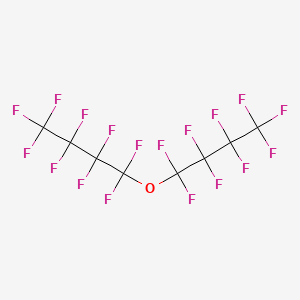

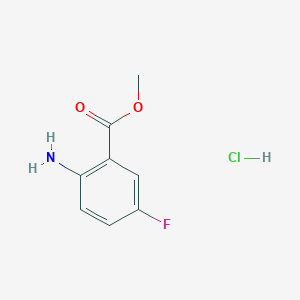
![5H-Dibenzo[b,f]azepine-5-carbonyl bromide](/img/structure/B13420208.png)

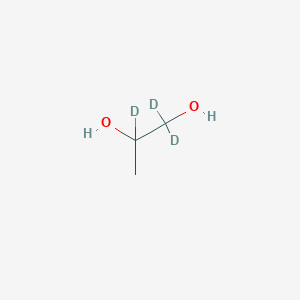
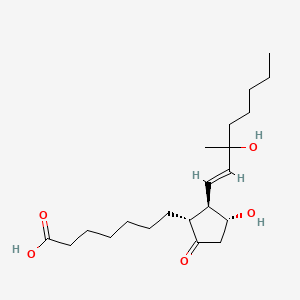
![3-[[2-[4-(1,1-Dimethylethyl)phenoxy]acetyl]amino]benzoic Acid, Propyl Ester](/img/structure/B13420242.png)
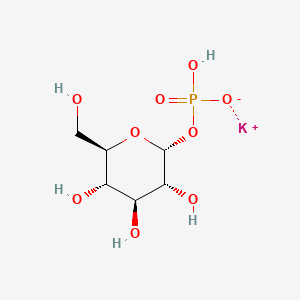
![(8S,10S,11S,13S,14S)-9-fluoro-11-hydroxy-10,13,16-trimethylspiro[6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17,2'-oxetane]-3,3'-dione](/img/structure/B13420257.png)
